An In-depth Technical Guide to Deuterated 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT)
An In-depth Technical Guide to Deuterated 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT), a potent biocide, with a specific focus on the molecular characteristics, synthesis, and potential applications of its deuterated analogues. While DCOIT is widely utilized for its antimicrobial properties, isotopic labeling with deuterium offers significant advantages in analytical and metabolic studies. This document will delve into the fundamental properties of DCOIT, the rationale and methodology for deuteration, and the analytical techniques pertinent to its characterization.
Introduction to 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT)
4,5-dichloro-2-octyl-isothiazolin-3-one, commonly abbreviated as DCOIT, is a synthetic biocide belonging to the isothiazolinone class of compounds.[1][2][3] It is recognized for its broad-spectrum efficacy against fungi, bacteria, and algae.[4] This has led to its extensive use as a preservative in a variety of industrial and consumer products, including paints, coatings, adhesives, and personal care products.[1][5] DCOIT is also a significant antifouling agent in marine applications, preventing the growth of organisms on submerged surfaces.[6]
The biocidal mechanism of isothiazolinones, including DCOIT, involves the reaction of the activated N-S bond with cellular nucleophiles, disrupting essential biological processes.[1] The presence of two chlorine atoms on the isothiazolinone ring enhances its antimicrobial potency.[3][4]
Molecular Formula and Weight of DCOIT
The foundational step in understanding any chemical entity is to establish its molecular formula and weight. For the non-deuterated form of DCOIT, these are well-documented.
Molecular Formula
The molecular formula for 4,5-dichloro-2-octyl-isothiazolin-3-one is C₁₁H₁₇Cl₂NOS .[5][7][8] This indicates that each molecule is composed of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom.
Molecular Weight
The molecular weight of DCOIT can be calculated from its molecular formula using the atomic weights of its constituent elements. The generally accepted average molecular weight is approximately 282.22 g/mol .[5][7][9][10]
Deuterated DCOIT: Rationale and Molecular Properties
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[11] The replacement of hydrogen with deuterium in a molecule, a process known as deuteration or isotopic labeling, is a powerful tool in scientific research for several reasons:
-
Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS) because they have nearly identical chemical properties to their non-deuterated counterparts but are easily distinguishable by their mass.[12]
-
Mechanistic Studies: Isotopic labeling can help elucidate reaction mechanisms by tracking the fate of specific atoms through a chemical transformation.[12][13]
-
Metabolic Studies: Deuteration can slow down the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile for a drug, potentially reducing dosing frequency and improving safety.[11][14][15]
Potential Sites for Deuteration on DCOIT
The most logical positions for deuteration on the DCOIT molecule are on the n-octyl chain. This is because the synthesis of DCOIT typically involves the attachment of the n-octyl group to the isothiazolinone ring, making it feasible to use a deuterated octyl-containing reagent. Furthermore, metabolic degradation of DCOIT in biological systems is likely to occur on the alkyl chain.
Molecular Formula and Weight of Deuterated DCOIT
The molecular formula and weight of deuterated DCOIT will depend on the number and location of the deuterium atoms. For instance, if the entire n-octyl chain were to be perdeuterated (all 17 hydrogens replaced with deuterium), the molecular formula would be C₁₁D₁₇Cl₂NOS.
To calculate the molecular weight of a deuterated DCOIT analogue, the mass of each hydrogen atom replaced by a deuterium atom is increased by approximately 1.006 g/mol (the difference in mass between a deuterium and a protium atom).
The following table summarizes the theoretical molecular weights for DCOIT with varying numbers of deuterium atoms on the octyl chain:
| Number of Deuterium Atoms | Example Molecular Formula | Approximate Molecular Weight ( g/mol ) |
| 0 (Non-deuterated) | C₁₁H₁₇Cl₂NOS | 282.22 |
| 1 | C₁₁H₁₆DCl₂NOS | 283.23 |
| 3 | C₁₁H₁₄D₃Cl₂NOS | 285.24 |
| 5 | C₁₁H₁₂D₅Cl₂NOS | 287.25 |
| 17 (Perdeuterated octyl chain) | C₁₁D₁₇Cl₂NOS | 299.33 |
Synthesis of Deuterated DCOIT
General Synthesis of DCOIT
One common route for the synthesis of DCOIT involves the reaction of 3,3'-dithiobis(N-octylpropionamide) with a chlorinating agent.[16][17] An alternative approach starts with 5-chloroisothiazolin-3-one, which is then N-alkylated with an octyl halide.[4]
Proposed Synthesis of Deuterated DCOIT
A plausible pathway for the synthesis of deuterated DCOIT would involve the use of a deuterated n-octyl precursor.
Figure 1: Proposed synthetic workflow for deuterated DCOIT.
Experimental Protocol:
-
Preparation of Deuterated Precursor: Obtain or synthesize a deuterated n-octyl amine or n-octyl halide (e.g., 1-bromooctane-d17). The synthesis of such precursors can be achieved through various established methods in organic chemistry, often starting from deuterated building blocks.
-
Reaction: React the deuterated n-octyl precursor with the appropriate isothiazolinone core structure. For example, reacting deuterated n-octylamine with dimethyl dithiodipropionate followed by cyclization and chlorination.[17]
-
Purification: The resulting deuterated DCOIT would then be purified using standard techniques such as crystallization or chromatography.
Analytical Characterization
The characterization of deuterated DCOIT would involve a combination of analytical techniques to confirm its identity, purity, and the extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium. High-resolution mass spectrometry can be used to determine the exact mass of the deuterated molecule, which will be higher than that of the non-deuterated analogue. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of DCOIT and would be suitable for its deuterated forms.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the positions where deuterium has replaced hydrogen, as the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ²H NMR spectroscopy can be used to directly observe the deuterium nuclei.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the synthesized deuterated DCOIT.[20][21] It can also be used to separate the deuterated compound from any remaining non-deuterated starting material or byproducts.
Applications of Deuterated DCOIT
Deuterated DCOIT would be a valuable tool for researchers in several fields:
-
Environmental Fate and Transport Studies: As a stable isotope-labeled internal standard, it would allow for more accurate and precise quantification of DCOIT in environmental samples (e.g., water, sediment, and biota).[18][19][22]
-
Toxicology and Metabolism Research: Deuterated DCOIT could be used to investigate the metabolic pathways of DCOIT in various organisms. By tracking the deuterated metabolites, researchers can gain a better understanding of how the compound is processed and eliminated.[23] This is crucial for assessing its potential for bioaccumulation and toxicity.
-
Pharmacokinetic Studies: In the context of potential, albeit unlikely, pharmaceutical applications or in understanding human exposure, deuterated DCOIT would be invaluable for pharmacokinetic studies.
Conclusion
While deuterated 4,5-dichloro-2-octyl-isothiazolin-3-one is not a commercially common compound, its synthesis is achievable through established chemical principles. The resulting isotopically labeled molecule would provide significant advantages for analytical quantification, metabolic research, and environmental monitoring of this widely used biocide. This guide has outlined the fundamental molecular properties, a proposed synthetic approach, and the key analytical techniques for the characterization of deuterated DCOIT, providing a solid foundation for researchers and scientists working in related fields.
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